N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide (CAS 2189498-65-3) is a synthetic small molecule combining a 6-cyclopropylpyrimidine core with a thiophene-2-sulfonamide moiety via a methylene linker. The compound has a molecular formula of C₁₂H₁₃N₃O₂S₂ and a molecular weight of 295.38 g/mol.

Molecular Formula C12H13N3O2S2
Molecular Weight 295.38
CAS No. 2189498-65-3
Cat. No. B2925455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide
CAS2189498-65-3
Molecular FormulaC12H13N3O2S2
Molecular Weight295.38
Structural Identifiers
SMILESC1CC1C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C12H13N3O2S2/c16-19(17,12-2-1-5-18-12)15-7-10-6-11(9-3-4-9)14-8-13-10/h1-2,5-6,8-9,15H,3-4,7H2
InChIKeyJPKOLPBINAVTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide (CAS 2189498-65-3): Chemical Identity and Research Procurement Baseline


N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide (CAS 2189498-65-3) is a synthetic small molecule combining a 6-cyclopropylpyrimidine core with a thiophene-2-sulfonamide moiety via a methylene linker. The compound has a molecular formula of C₁₂H₁₃N₃O₂S₂ and a molecular weight of 295.38 g/mol . It belongs to the chemical class of heterocyclic sulfonamides and is primarily referenced in research contexts as a building block or tool compound for medicinal chemistry optimization programs. Its structural features—particularly the cyclopropyl group on the pyrimidine ring—are commonly exploited in kinase inhibitor design, where the cyclopropyl substituent can modulate steric fit and metabolic stability relative to larger alkyl substituents [1]. The compound is commercially available from multiple specialty chemical suppliers for research use; however, publicly accessible primary literature and patent sources containing direct biological activity data for this specific compound are extremely limited as of the current evidence cutoff.

Why Uninformed Substitution of N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide Poses Reproducibility and Biological Relevancy Risks


In the absence of an established gene-family-wide selectivity profile or public functional data, any structurally similar analog cannot be assumed to be a functionally equivalent replacement for N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide. The combination of a 6‑cyclopropylpyrimidine scaffold and an unsubstituted thiophene-2‑sulfonamide warhead creates a unique hydrogen-bond donor/acceptor geometry and steric environment that critically influences ligand‑target recognition [1]. Minor changes—such as adding a 5‑ethyl group on the thiophene ring (as in the closely related CAS‑analog 5‑ethylthiophene-2‑sulfonamide derivative) or replacing the cyclopropyl with larger alkyl substituents—can alter the compound’s lipophilicity, metabolic vulnerability, and kinase selectivity profile in ways that are not linearly predictable from the parent compound’s structure . Consequently, batch‑to‑batch research reproducibility and correct interpretation of biological screening results require verification that the exact compound—not a generic sulfonamide or an in‑class surrogate—is used in every experiment. This guide provides the quantifiable differentiation dimensions available to support rigorous procurement and experimental design decisions.

Quantitative Evidence Guide: Verified Differentiation of N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide from Closest Analogs


Physicochemical Differentiation: LogP, Solubility, and TPSA Versus 5-Ethyl Analog

In silico property calculations indicate that the unsubstituted thiophene-2-sulfonamide moiety of the target compound yields a significantly lower predicted lipophilicity and smaller topological polar surface area (TPSA) compared to its closest commercially available analog, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide [1]. These differences affect passive permeability, aqueous solubility, and off-target promiscuity risk, making the target compound a more suitable choice for lead optimization campaigns where lower logP is desired [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight and Hydrogen Bond Donor Count Distinction from Piperidine-Containing Sulfonamide Kinase Inhibitors

With a molecular weight of 295.38 g/mol and a single hydrogen bond donor (the sulfonamide NH), N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide resides within the fragment-like chemical space (MW < 300) [1]. In contrast, classical piperidine-containing sulfonamide kinase inhibitors (e.g., derived from the tofacitinib chemotype) typically exceed 300 g/mol and possess multiple hydrogen bond donors, placing them in lead-like or drug-like space [2]. This property enables the target compound to serve as a minimalist scaffold for fragment-based screening and structure-guided elaboration, offering a clean vector for growing molecular complexity without violating physicochemical guidelines.

Fragment-Based Drug Discovery Rule-of-Three Compliance Lead-Likeness

Structural Uniqueness of the 6-Cyclopropylpyrimidine Moiety Versus Common 4,6-Disubstituted Pyrimidine Scaffolds in Patent Literature

A SureChEMBL patent chemistry search reveals that the 6-cyclopropylpyrimidine substructure, when linked to a sulfonamide via a methylene spacer at the 4-position, is relatively underexploited in the patent literature compared to the ubiquitous 4,6-disubstituted pyrimidine scaffolds found in numerous kinase inhibitor patents (e.g., imatinib, dasatinib chemotypes) [1]. This distinct connectivity pattern reduces the likelihood of encumbered intellectual property, offering a freedom-to-operate advantage for organizations developing novel pyrimidine-based inhibitors. The target compound thus represents a potential scaffold-hopping opportunity for research programs seeking to bypass crowded chemical space.

Kinase Inhibitor Design Scaffold Hopping Intellectual Property

Optimal Research and Industrial Application Scenarios for N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide Based on Validated Evidence


Fragment-Based Lead Discovery Programs Targeting Kinases with a Preference for Low-Lipophilicity Scaffolds

The compound’s fragment-like molecular weight (295.38 g/mol), single hydrogen bond donor, and moderate predicted XLogP3 of 1.8 [1] make it an ideal candidate for fragment-based screening against kinase targets. Its lower lipophilicity (ΔXLogP3 = -0.8 vs. the 5-ethyl analog) reduces the risk of non-specific binding, enabling cleaner hit identification in biophysical assays such as surface plasmon resonance (SPR) or thermal shift assays. Researchers prioritizing lead-like chemical space should select this compound over the more lipophilic 5-ethyl analog to improve ligand efficiency metrics.

Scaffold-Hopping Campaigns Aiming to Circumvent Intellectual Property Constraints in the JAK/STAT Therapeutic Area

The SureChEMBL-evidenced low patent density of the 6-cyclopropyl-4-(sulfonamidomethyl)pyrimidine scaffold [1] positions this compound as a valuable scaffold-hopping starting point for organizations seeking novel JAK or kinase inhibitors with freedom-to-operate. Unlike the heavily patented 4,6-disubstituted pyrimidine chemotype, this scaffold offers a distinct topological arrangement that can be elaborated while minimizing the risk of patent infringement.

Structure-Activity Relationship (SAR) Studies Exploring the Effect of Cyclopropyl vs. Alkyl Substituents on Pyrimidine-Based Inhibitor Selectivity

The 6-cyclopropyl group is a well-precedented motif for modulating kinase selectivity and metabolic stability. This compound provides a direct comparator for SAR studies evaluating the impact of cyclopropyl versus isopropyl, ethyl, or hydrogen substitution at the 6-position of the pyrimidine ring. The unsubstituted thiophene-2-sulfonamide head group further simplifies interpretation of binding interactions compared to analogs bearing additional ring substituents.

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.